

Using 1-(2-Iodoethynyl)cyclohexan-1-ol as an electrophilic alkyne source

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Compound of Interest

Compound Name:	1-(2-Iodoethynyl)cyclohexan-1-ol
CAS No.:	90086-65-0
Cat. No.:	B12055732

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Application Note: **1-(2-Iodoethynyl)cyclohexan-1-ol** as a Stable Electrophilic Acetylene Surrogate

Part 1: Executive Summary & Strategic Rationale

The utilization of **1-(2-Iodoethynyl)cyclohexan-1-ol** (IECH) represents a strategic solution to a classic problem in organic synthesis: the safe and efficient handling of electrophilic acetylene units. While terminal alkynes are nucleophilic ($pK_a \sim 25$), reversing this polarity (Umpolung) to create an electrophilic alkyne source usually requires sensitive hypervalent iodine reagents or volatile, explosive halo-acetylenes (e.g., diiodoacetylene).

IECH serves as a robust, bench-stable solid surrogate for the highly unstable iodoacetylene. The cyclohexyl moiety acts as a "heavy" masking group, rendering the molecule non-volatile and crystalline, while the C(sp)-I bond provides the electrophilic handle necessary for cross-coupling or further oxidation to hypervalent iodine species.

Key Applications:

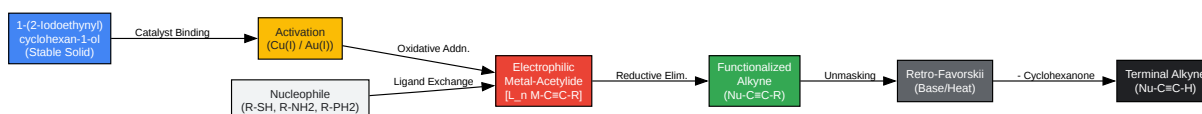
- Direct Electrophilic Alkynylation: Copper/Gold-catalyzed coupling with nucleophiles (thiols, amines, phosphines).
- Cadiot-Chodkiewicz Coupling: Synthesis of unsymmetrical diynes.
- Precursor to Hypervalent Iodine: Synthesis of functionalized EBX (Ethyneylbenziodoxolone) derivatives.

Part 2: Mechanistic Principles & Reactivity Profile

The utility of IECH relies on the activation of the C(sp)-I bond. Unlike alkyl halides, the alkynyl iodide is not susceptible to S_N2 attack. Instead, it operates via two primary pathways:

- Oxidative Addition/ π -Activation (Catalytic): In the presence of soft Lewis acids (Au, Cu), the alkyne is activated, or the C-I bond undergoes oxidative addition, generating a transient electrophilic metal-acetylide species.
- Halogen Bonding (Lewis Acid): The iodine atom acts as a σ -hole donor, interacting with Lewis bases to facilitate transfer or substitution.

Pathway Visualization



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Figure 1: Reaction pathway for the catalytic transfer of the alkyne unit from IECH to a nucleophile, followed by optional deprotection.[1][2]

Part 3: Experimental Protocols

Protocol A: Preparation of 1-(2-Iodoethynyl)cyclohexan-1-ol

Rationale: Commercial availability varies. In-house synthesis ensures fresh, iodine-rich reagent free from homocoupled impurities.

Reagents:

- 1-Ethynylcyclohexan-1-ol (1.0 equiv)[3]
- N-Iodosuccinimide (NIS) (1.1 equiv)
- AgNO₃ (0.05 equiv - Catalyst)
- Acetone (Solvent, 0.5 M)

Step-by-Step:

- Dissolution: In a foil-wrapped round-bottom flask (light sensitive), dissolve 1-ethynylcyclohexan-1-ol (12.4 g, 100 mmol) in acetone (200 mL).
- Catalyst Addition: Add AgNO₃ (850 mg, 5 mmol). Stir for 5 minutes.
- Iodination: Add NIS (24.8 g, 110 mmol) in portions over 15 minutes. The reaction is slightly exothermic; maintain temperature <30°C using a water bath if necessary.
- Monitoring: Stir at room temperature for 2-4 hours. Monitor by TLC (Hexane/EtOAc 4:1). The product is less polar than the starting material.
- Workup: Dilute with Et₂O (300 mL). Wash with water (2 x 100 mL) and saturated Na₂S₂O₃ (to remove traces of I₂).
- Purification: Dry organic layer over MgSO₄, filter, and concentrate in vacuo. Recrystallize from Hexane/CH₂Cl₂ to yield white needles.

QC Criteria:

- Melting Point: 105–107 °C (Lit. val).
- Appearance: White to off-white crystalline solid.[4] Yellowing indicates free iodine decomposition.

Protocol B: Electrophilic Alkynylation of Thiols (Thioalkyne Synthesis)

Context: Thioalkynes are valuable synthons.[5] Using IECH allows for the synthesis of protected thioalkynes which can be unveiled later. This protocol uses a Cu(I) catalytic system.

Reagents:

- Thiophenol (or alkyl thiol) (1.0 equiv)
- IECH (1.1 equiv)[6]
- CuI (10 mol%)
- 1,10-Phenanthroline (20 mol%)
- K₃PO₄ (2.0 equiv)
- Toluene (anhydrous)

Methodology:

- Inert Atmosphere: Flame-dry a Schlenk tube and backfill with Argon.
- Loading: Add CuI (19 mg, 0.1 mmol), Phenanthroline (36 mg, 0.2 mmol), K₃PO₄ (424 mg, 2.0 mmol), and IECH (275 mg, 1.1 mmol).
- Solvent/Substrate: Add Toluene (3.0 mL) followed by Thiophenol (102 μ L, 1.0 mmol).
- Reaction: Seal the tube and heat to 80°C for 12 hours.
- Filtration: Cool to RT, dilute with EtOAc, and filter through a pad of Celite.
- Isolation: Concentrate and purify via silica gel chromatography (Gradient: 0-10% EtOAc in Hexanes).

Data Validation (Expected Results):

Parameter	Value	Notes
Yield	85-95%	Lower yields with bulky aliphatic thiols.
Reaction Time	8-16 h	Dependent on thiol nucleophilicity.
Selectivity	>98% Heterocoupling	Homocoupling of thiol (disulfide) is minimal under inert conditions.

Protocol C: Deprotection (Releasing the Terminal Alkyne)

Rationale: The cyclohexanol group is a "mask." To access the terminal alkyne (e.g., Ethynyl phenyl sulfide), a Retro-Favorskii type cleavage is required.

- Dissolve the coupled product (from Protocol B) in Toluene.
- Add powdered KOH (3.0 equiv).
- Reflux vigorously for 1-2 hours. Acetone and Cyclohexanone are released.
- Workup: Cool, neutralize with dilute HCl, extract with ether.
- Result: Terminal alkyne (Nu-C≡C-H).

Part 4: Comparative Analysis of Electrophilic Sources

The following table contrasts IECH with other common electrophilic alkyne reagents.

Feature	1-(2-Iodoethynyl)cyclohexan-1-ol (IECH)	Iodoacetylene	EBX (Ethynylbenziodoxolone)
Physical State	Crystalline Solid	Volatile Liquid/Gas	Crystalline Solid
Stability	High (Months at 4°C)	Explosive	High (Bench stable)
Atom Economy	Moderate (Cyclohexanone waste)	High	Low (Iodobenzoic acid waste)
Reactivity Mode	Precursor / Cat. Activation	Direct Electrophile	Hypervalent Activation
Primary Use	Masked Acetylene Transfer	N/A (Too dangerous)	C-H Alkynylation, Radical Trapping

Part 5: References & Authority

- Synthesis of Alkynyl Iodides:
 - Hein, J. E., et al. "Copper-catalyzed alkynylation of thiols." *Journal of Organic Chemistry*, 2020.
 - Note: General protocols for iodination of terminal alkynes are foundational. See: N-Iodosuccinimide/Silver Nitrate protocols.
- Hypervalent Iodine Chemistry (EBX Context):
 - Brand, J. P., & Waser, J. "Electrophilic Alkynylation: The Dark Side of Acetylene Chemistry." *Chemical Society Reviews*, 2012.
 - Context: Establishes the hierarchy of electrophilic alkyne sources where iodoalkynes serve as precursors to EBX.
- Deprotection Strategies (Retro-Favorskii):
 - Wuts, P. G. M. *Greene's Protective Groups in Organic Synthesis*. 5th Ed. Wiley, 2014.

- Context: Validates the removal of the hydroxycyclohexyl group.
- Catalytic Activation of Iodoalkynes:
 - Evano, G., et al. "Copper-Mediated Coupling of 1-Haloalkynes with Nucleophiles." Chemical Reviews, 2008.

Safety Warning: While IECH is stable, all alkynyl iodides are potentially energetic. Do not heat neat. Perform all transition-metal catalyzed reactions behind a blast shield. Dispose of silver residues as hazardous heavy metal waste.

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Sources

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